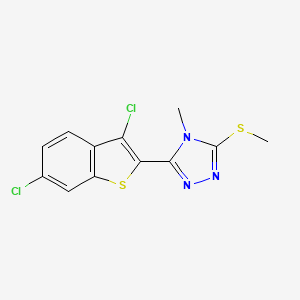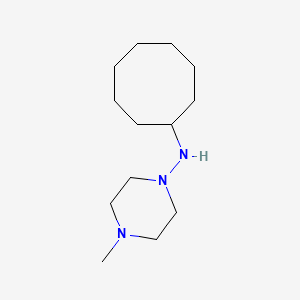![molecular formula C19H26N4O B5692281 3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5692281.png)
3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as ABT-702 and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide involves the inhibition of adenosine kinase, which results in an increase in extracellular adenosine levels. Adenosine is a neuromodulator that plays an important role in the regulation of various physiological processes such as sleep, pain, and inflammation. The increase in extracellular adenosine levels induced by ABT-702 has been shown to have beneficial effects in various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide have been extensively studied in various animal models. This compound has been shown to exhibit potent anticonvulsant, neuroprotective, and anti-inflammatory effects. Additionally, ABT-702 has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide in lab experiments include its potent inhibitory activity against adenosine kinase and its ability to increase extracellular adenosine levels. However, the limitations of using ABT-702 in lab experiments include its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide. One potential direction is the investigation of the compound's potential use in the treatment of other neurological disorders such as multiple sclerosis and traumatic brain injury. Another direction is the development of more potent and selective inhibitors of adenosine kinase for therapeutic use. Additionally, the use of ABT-702 in combination with other drugs for the treatment of neurological disorders should be explored further.
Méthodes De Synthèse
The synthesis of 3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide involves the reaction of 3-piperidin-3-ylbenzoic acid with 1-propyl-1H-imidazole-2-methanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then purified using standard techniques such as column chromatography.
Applications De Recherche Scientifique
3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide has been studied extensively for its potential applications in various fields of scientific research. This compound has been shown to exhibit potent inhibitory activity against the enzyme adenosine kinase, which is involved in the regulation of adenosine levels in the brain. As a result, ABT-702 has been investigated for its potential use in the treatment of various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
Propriétés
IUPAC Name |
3-piperidin-3-yl-N-[(1-propylimidazol-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-2-10-23-11-9-21-18(23)14-22-19(24)16-6-3-5-15(12-16)17-7-4-8-20-13-17/h3,5-6,9,11-12,17,20H,2,4,7-8,10,13-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWIYZKKCQDNMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CN=C1CNC(=O)C2=CC=CC(=C2)C3CCCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl-3-[2-oxo-2-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethyl]piperazin-2-one](/img/structure/B5692198.png)

![N-[3-oxo-2-phenyl-5-(1-pyrrolidinyl)-2,3-dihydro-4-pyridazinyl]acetamide](/img/structure/B5692229.png)
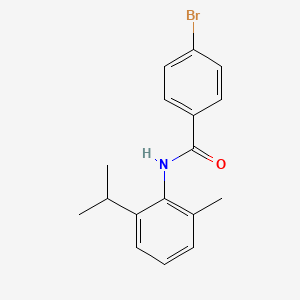

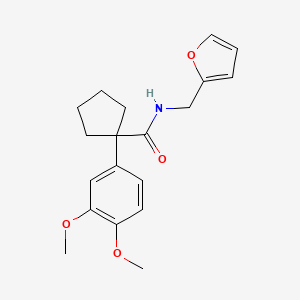
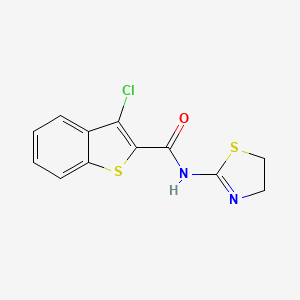
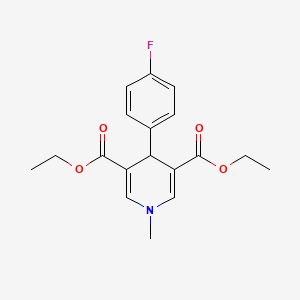
![{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B5692275.png)


